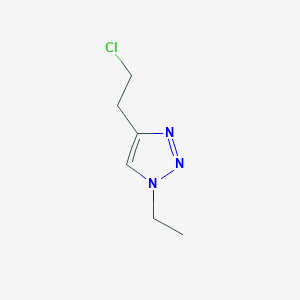

4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroethyl azide with ethyl acetylene in the presence of a copper catalyst. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

Substitution: Formation of 4-(2-azidoethyl)-1-ethyl-1H-1,2,3-triazole or 4-(2-thioethyl)-1-ethyl-1H-1,2,3-triazole.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of 4-(2-hydroxyethyl)-1-ethyl-1H-1,2,3-triazole.

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole has shown potential as a scaffold for developing selective inhibitors against various cancer-related targets. For instance, triazoles can be modified to enhance their activity against specific kinases involved in tumor growth. Studies have indicated that triazole-based compounds can exhibit significant cytotoxicity against cancer cell lines, often outperforming traditional chemotherapeutic agents in terms of potency and selectivity .

Antimicrobial Properties

Triazoles, including this compound, have demonstrated broad-spectrum antimicrobial activity. Research has highlighted their efficacy against various bacterial strains and fungi. For example, modifications of triazole structures have led to compounds with enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or inhibition of key metabolic pathways in pathogens .

Fungicides

The compound has been identified as a potential fungicide due to its ability to inhibit fungal growth effectively. Triazole fungicides are widely used in agriculture to manage diseases caused by fungi in crops. The incorporation of the chloroethyl group enhances the lipophilicity and biological activity of the triazole scaffold, making it suitable for formulations targeting various fungal pathogens affecting crops .

Pesticide Development

Research indicates that triazole derivatives can be integrated into pesticide formulations to improve efficacy and reduce environmental impact. The use of this compound in this context is promising due to its potential to target specific pests while minimizing harm to beneficial organisms .

Polymer Stabilizers

Recent studies have explored the use of triazole compounds as photostabilizers in polymer applications. The unique structural properties of this compound allow it to absorb UV radiation effectively, thereby enhancing the durability and longevity of polymer materials exposed to sunlight. This application is particularly relevant in industries where material degradation due to UV exposure is a concern .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can lead to the disruption of normal cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent activation of DNA repair mechanisms, which can lead to apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical properties but significantly higher toxicity.

Nitrogen Mustards: Compounds like mechlorethamine, which also act as alkylating agents but have different structural features and biological activities.

Uniqueness

4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts specific chemical reactivity and biological activity. Unlike mustard gas and nitrogen mustards, this compound has a more defined and potentially safer profile for use in scientific research and therapeutic applications.

Actividad Biológica

The compound 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Structure and Synthesis

This compound can be synthesized through various methods, including dehydro-halogenation and coupling reactions. The synthesis typically involves the reaction of 1H-1,2,3-triazoles with chloroethyl derivatives under specific conditions to yield the desired compound with high purity and yield .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazole moiety can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The anticancer activity is often linked to the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. In vitro studies demonstrated that derivatives similar to this compound significantly inhibited the proliferation of various cancer cell lines (e.g., HCT116) with IC50 values ranging from 2.70 to 5.19 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.19 |

| Derivative 6 | Eca109 | 2.70 |

| Derivative 6 | MCF-7 | 4.76 |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

Anti-inflammatory Activity

Triazoles have demonstrated anti-inflammatory effects by modulating cytokine release in immune cells. For example, compounds derived from triazoles have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

- Case Study on Anticancer Activity : A study evaluating a series of triazole derivatives indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines while sparing normal cells . The introduction of a chloroethyl group was particularly noted for its role in increasing potency.

- Case Study on Antimicrobial Effects : Another investigation assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited potent activity against multidrug-resistant strains .

Propiedades

IUPAC Name |

4-(2-chloroethyl)-1-ethyltriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCJAOGSRSANHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.